
5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one, also known as PPSB-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Corrosion Inhibition
Research on piperidine derivatives, such as those by Kaya et al. (2016), focuses on their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these studies investigate the global reactivity parameters and adsorption behaviors, revealing the potential of these derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Kaya et al., 2016).
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. Krolenko et al. (2016) synthesized new piperidine or pyrrolidine ring-containing 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives and found them to exhibit strong antimicrobial activity. This suggests that similar compounds, including "5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one," could have applications in developing new antimicrobial agents, contributing to the fight against infectious diseases (Krolenko et al., 2016).
Material Science and Organic Synthesis
The synthesis and crystal structure analysis of piperine derivatives, as explored by Ezawa et al. (2020), highlight the importance of these compounds in understanding molecular geometry and electron conjugation. Such research contributes to the field of material science by providing insights into molecular design and the synthesis of novel materials with specific electronic or optical properties (Ezawa et al., 2020).
Synthesis of Functionalized N-heterocycles
Research on the synthesis of functionalized aziridines and N-heterocycles from aminals and sulfur ylides, as conducted by Kokotos and Aggarwal (2007), showcases the versatility of piperidine derivatives in organic synthesis. These methodologies enable the efficient creation of chiral, nonracemic aziridines, which can be further converted into pyrrolidines or piperidines under specific conditions. Such synthetic routes are valuable for producing compounds with potential pharmaceutical applications (Kokotos & Aggarwal, 2007).
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-16-6-8-17(9-7-16)14-20-15-18(10-11-19(20)22)25(23,24)21-12-4-3-5-13-21/h2,6-11,15H,1,3-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTADYIBXMPKOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)
![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
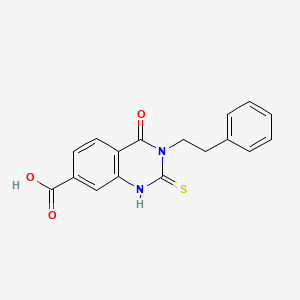
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)
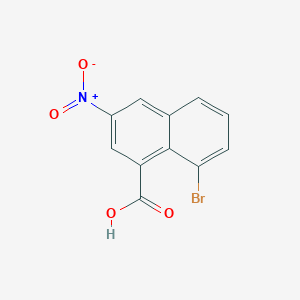
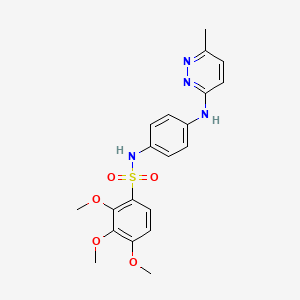
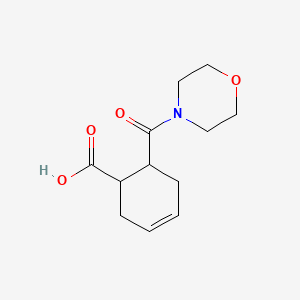
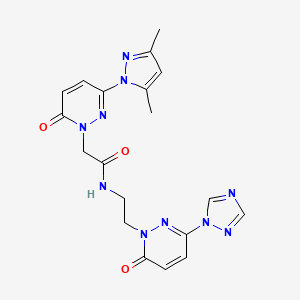
![[2-[(4R)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2949154.png)
